![molecular formula C18H17N3O B12522073 Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- CAS No. 821784-03-6](/img/structure/B12522073.png)
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is a complex organic compound with the molecular formula C18H17N3O This compound is characterized by the presence of a phenol group attached to a pyrazinyl ring, which is further substituted with a 1-phenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, amination, and subsequent substitution reactions. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where the phenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted pyrazines.
Scientific Research Applications
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazinyl ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1-phenylethyl)-: This compound has a similar structure but lacks the pyrazinyl ring.
Phenol, 4-amino-: This compound has an amino group instead of the 1-phenylethylamino group.
Uniqueness
Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is unique due to the presence of both the phenol and pyrazinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
821784-03-6 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[5-(1-phenylethylamino)pyrazin-2-yl]phenol |
InChI |
InChI=1S/C18H17N3O/c1-13(14-5-3-2-4-6-14)21-18-12-19-17(11-20-18)15-7-9-16(22)10-8-15/h2-13,22H,1H3,(H,20,21) |
InChI Key |
KLTUVMBCGIOERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


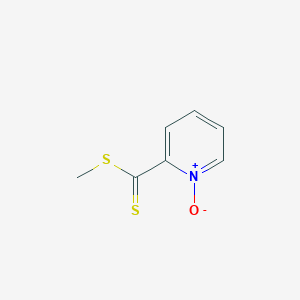
![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)

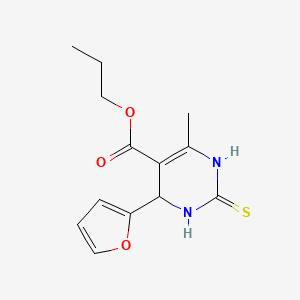
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)
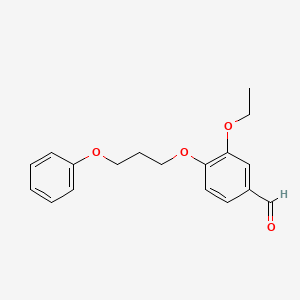
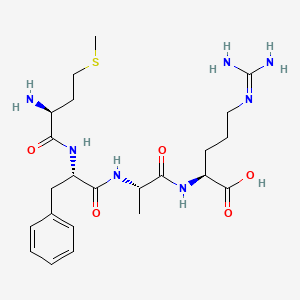

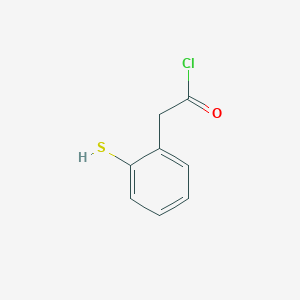
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
